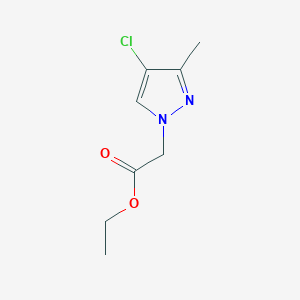

ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate

CAS No.: 512809-45-9

Cat. No.: VC9482335

Molecular Formula: C8H11ClN2O2

Molecular Weight: 202.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 512809-45-9 |

|---|---|

| Molecular Formula | C8H11ClN2O2 |

| Molecular Weight | 202.64 g/mol |

| IUPAC Name | ethyl 2-(4-chloro-3-methylpyrazol-1-yl)acetate |

| Standard InChI | InChI=1S/C8H11ClN2O2/c1-3-13-8(12)5-11-4-7(9)6(2)10-11/h4H,3,5H2,1-2H3 |

| Standard InChI Key | IRJUZYMBDRZTBA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CN1C=C(C(=N1)C)Cl |

| Canonical SMILES | CCOC(=O)CN1C=C(C(=N1)C)Cl |

Introduction

Molecular and Structural Characteristics

Chemical Identity

Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate belongs to the pyrazole class, a five-membered aromatic ring containing two adjacent nitrogen atoms. The substitution pattern at positions 3 and 4 of the pyrazole ring distinguishes it from analogous derivatives. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 2-(4-chloro-3-methylpyrazol-1-yl)acetate |

| Molecular Formula | |

| Molecular Weight | 202.64 g/mol |

| SMILES | CCOC(=O)CN1C=C(C(=N1)C)Cl |

| InChI Key | IRJUZYMBDRZTBA-UHFFFAOYSA-N |

The ethyl acetate moiety at the N1 position enhances solubility in organic solvents, while the chloro and methyl groups influence electronic and steric properties.

Crystallographic and Electronic Features

Though crystallographic data for this specific compound is unavailable, analogous pyrazole derivatives exhibit planar ring structures with bond lengths and angles consistent with aromatic systems. Density functional theory (DFT) studies of similar compounds suggest that electron-withdrawing groups like chlorine increase ring stability and electrophilic substitution reactivity.

Synthetic Pathways and Optimization

General Synthesis Strategy

The compound is typically synthesized via a multi-step route involving:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or diketones.

-

Chlorination: Introduction of the chlorine substituent using reagents like or .

-

Esterification: Attachment of the ethyl acetate group via nucleophilic substitution or ester exchange reactions.

A representative pathway involves reacting 4-chloro-3-methylpyrazole with ethyl chloroacetate in the presence of a base such as potassium carbonate.

Case Study: Synthesis of Analogous Compounds

Research on structurally related pyrazole-acetate derivatives (e.g., ethyl 2-(4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)phenyl)amino)benzamido)acetate) demonstrates the use of hydrazine hydrate and ethanol under reflux conditions to form hydrazide intermediates . These methods highlight the importance of solvent choice (e.g., dioxane, DMF) and catalysts (e.g., triethylamine) in achieving yields exceeding 70% .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Stability studies indicate susceptibility to hydrolysis under acidic or alkaline conditions, necessitating storage in anhydrous environments.

Thermal Behavior

Differential scanning calorimetry (DSC) of similar pyrazole esters reveals melting points between 80–120°C, with decomposition temperatures above 200°C. These properties are critical for applications requiring thermal processing.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions include:

Nuclear Magnetic Resonance (NMR)

-

NMR: Signals at 1.30 (t, 3H, CHCH), 4.29 (q, 2H, CHCH), and 5.44 (s, 1H, CH-Cl) .

-

NMR: Peaks for the ester carbonyl ( 165–170 ppm) and pyrazole carbons ( 140–150 ppm).

Mass Spectrometry

The molecular ion peak at 202.64 confirms the molecular weight. Fragmentation patterns typically include loss of the ethyl group () and chlorine ().

Pharmaceutical and Agrochemical Applications

Antimicrobial Activity

Pyrazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, compounds with trifluoromethyl substitutions show MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli . While direct data for ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate is lacking, its structural similarity suggests comparable bioactivity.

Challenges and Future Directions

Despite its promise, gaps persist in:

-

Toxicological Profiles: Acute and chronic toxicity studies in non-target organisms.

-

Process Scalability: Optimizing synthetic routes for industrial production.

-

Structure-Activity Relationships: Systematic studies to correlate substituents with bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume